molecular formula C22H18FN3O4 B2717846 N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1448043-19-3

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide

货号: B2717846
CAS 编号: 1448043-19-3
分子量: 407.401
InChI 键: BTWGLWRFBKAFJQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a pyrazolecarboxamide derivative featuring a 1-methyl-3-(4-fluorophenyl)-substituted pyrazole core. The carboxamide group at position 5 is linked to a but-2-yn-1-yl chain bearing a benzo[d][1,3]dioxol-5-yloxy moiety. The 4-fluorophenyl group is a common pharmacophore in bioactive pyrazoles, contributing to hydrophobic interactions and target binding . The benzo[d][1,3]dioxole group may enhance metabolic stability, as seen in related compounds .

属性

IUPAC Name

N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-5-(4-fluorophenyl)-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3O4/c1-26-19(13-18(25-26)15-4-6-16(23)7-5-15)22(27)24-10-2-3-11-28-17-8-9-20-21(12-17)30-14-29-20/h4-9,12-13H,10-11,14H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTWGLWRFBKAFJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCC#CCOC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores the structure, synthesis, and biological activity of this compound, supported by data tables and research findings.

Structural Characteristics

The compound features several notable structural elements:

  • Benzo[d][1,3]dioxole moiety : Known for its electron-rich nature, enhancing biological interactions.
  • But-2-yn-1-yl linker : Provides flexibility and reactivity.
  • Pyrazole ring : Often associated with various pharmacological activities.

Chemical Formula : C24_{24}H23_{23}N3_3O6_6
Molecular Weight : 449.5 g/mol

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of the Benzo[d][1,3]dioxole Moiety : This can be achieved by reacting catechol with formaldehyde under acidic conditions.
  • Introduction of the But-2-yn-1-yl Linker : This is often accomplished through a Sonogashira coupling reaction involving an alkyne and an aryl halide in the presence of a palladium catalyst.
  • Formation of the Pyrazole Ring : Various methods can be employed to introduce the pyrazole structure.

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly as an inhibitor in various pathways related to inflammation and cancer.

The biological activity is primarily attributed to:

  • Inhibition of Enzymatic Activity : The compound may act on specific enzymes involved in inflammatory pathways.
  • Receptor Interaction : Potential interaction with receptors that mediate cellular responses related to cancer progression.

Case Studies and Research Findings

Several studies have evaluated the biological effects of similar compounds or derivatives:

StudyCompoundActivityIC50 Value
Compound ACytotoxicity against MCF-7 cells4.36 µM
Compound BAntimicrobial activityMIC = 31.25 µg/mL
Compound CAnti-inflammatory effectsNot specified

Notable Findings

  • Cytotoxicity : Compounds similar to this compound have shown potent cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer).
  • Antimicrobial Properties : The compound has been noted for its potential antimicrobial effects, indicating a broad spectrum of biological activity.
  • Anti-inflammatory Properties : The presence of the benzo[d][1,3]dioxole moiety may enhance anti-inflammatory actions through modulation of specific pathways.

相似化合物的比较

Structural and Functional Comparison with Similar Compounds

Structural Features

The table below highlights structural differences among pyrazolecarboxamide derivatives:

Compound Name Pyrazole Substituents Carboxamide Substituents Key Structural Features Reference
Target Compound 1-methyl, 3-(4-fluorophenyl) N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl) Alkyne linker, benzodioxole moiety
1-[(2,4-Dichlorophenyl)methyl]-3-methyl () 1-[(2,4-Dichlorophenyl)methyl], 3-methyl 4-fluorobenzenesulfonamide Sulfonamide group, dichlorophenyl
5,3-AB-CHMFUPPYCA () 1-(cyclohexylmethyl), 5-(4-fluorophenyl) N-(1-amino-3-methyl-1-oxobutan-2-yl) Cyclohexylmethyl, branched carboxamide
Penflufen () 1-methyl, 5-fluoro Substituted phenyl Fluoro substitution, agrochemical lead

Key Observations :

  • The 4-fluorophenyl group is a conserved feature in many derivatives, suggesting its role in target engagement .
  • The benzo[d][1,3]dioxole moiety may confer improved metabolic stability, as seen in piperidine derivatives .
Antibacterial and Antifungal Activity
  • Compound 10 () : Exhibits antibacterial activity via sulfonamide-mediated interactions, though its potency (32% yield after purification) suggests moderate efficacy .
  • Penflufen () : A commercial fungicide where substitutions (e.g., phenyl for methyl) enhance antifungal activity. The target compound’s benzodioxole group may similarly improve fungicidal properties .
  • Pyrazole Derivatives (): Compounds with 4-fluorophenyl and pyrazole cores show strong binding to S.
Pharmacokinetic and Toxicity Profiles
  • Benzodioxole-Containing Compounds () : Demonstrated favorable pharmacokinetics in piperidine derivatives, suggesting the target compound may share enhanced bioavailability .
  • Cannabinoid Receptor Studies (): Fluorine substitutions influence receptor affinity (e.g., HU 210’s CB1 selectivity). The target’s 4-fluorophenyl group may confer selectivity for analogous targets .

常见问题

Q. What multi-step synthetic routes are commonly employed for synthesizing this compound, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves sequential reactions starting with functionalization of the benzo[d][1,3]dioxole moiety. A key step is the coupling of the alkyne-containing side chain (e.g., 4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl) to the pyrazole-carboxamide core. Optimization focuses on:

  • Catalyst selection : Copper(I) catalysts (e.g., CuI) for Sonogashira coupling to form the alkyne linkage .
  • Temperature control : Reactions often require low temperatures (<0°C) to suppress side reactions during carboxamide formation .
  • Purification : Flash chromatography with gradients of ethyl acetate/hexane or ether/pentane improves purity (63% yield achieved in similar syntheses) .

Q. Which spectroscopic and chromatographic methods are critical for confirming structural integrity and purity?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of the pyrazole ring and substitution patterns on the benzo[d][1,3]dioxole. For example, aromatic protons on the 4-fluorophenyl group appear as doublets (δ 7.2–7.6 ppm) .
  • IR spectroscopy : Peaks at ~1680 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C in dioxole) validate functional groups .
  • HPLC-MS : Used to assess purity (>95%) and molecular ion peaks (e.g., [M+H]⁺) .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

  • Enzyme inhibition assays : Fluorescence-based assays (e.g., Factor Xa inhibition, similar to razaxaban) .
  • Cellular uptake studies : Use radiolabeled analogs (³H or ¹⁴C) to quantify permeability in Caco-2 cells .
  • Receptor binding : Competitive binding assays with CB1/CB2 receptors, given structural similarity to pyrazole-based antagonists .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound to enhance target selectivity?

  • Bioisosteric replacements : Replacing the benzo[d][1,3]dioxole with thiophene (as in CB1 antagonists) improves hydrophobic interactions with receptor pockets .
  • Alkyne chain variation : Shortening the but-2-yn-1-yl spacer reduces metabolic instability while maintaining binding affinity .
  • Fluorophenyl substitutions : Introducing electron-withdrawing groups (e.g., -CF₃) at the 4-position enhances potency against serine proteases .

Q. What strategies address contradictory data in pharmacokinetic (PK) profiles across species?

  • Protein binding adjustments : High plasma protein binding (>99%) in rodents vs. humans may explain efficacy discrepancies. Use equilibrium dialysis to measure free fractions .
  • Metabolite identification : LC-MS/MS profiling reveals species-specific oxidation of the alkyne moiety, necessitating deuterium labeling to stabilize the compound .
  • CYP inhibition assays : Co-incubation with CYP3A4/2D6 inhibitors clarifies metabolic pathways .

Q. How can molecular docking and dynamics simulations predict binding modes to biological targets?

  • Homology modeling : Build a CB1 receptor model using templates like SR141716A (PDB: 5TGZ). The pyrazole-carboxamide forms hydrogen bonds with Lys192 and π-π stacking with Phe174 .
  • Free energy calculations : MM-GBSA estimates ΔG values to prioritize substituents (e.g., fluorophenyl vs. chlorophenyl) .
  • Solvent accessibility analysis : The benzo[d][1,3]dioxole’s orientation in the binding pocket influences solubility and off-target effects .

Q. What experimental designs resolve discrepancies in reported IC₅₀ values for enzyme inhibition?

  • Standardized assay conditions : Control pH (7.4), ionic strength, and ATP concentration (for kinase assays) to minimize variability .
  • Positive controls : Compare with reference inhibitors (e.g., rivaroxaban for Factor Xa) .
  • Orthogonal validation : Use surface plasmon resonance (SPR) to confirm binding kinetics independently of fluorescence-based assays .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。